molecular formula C8H8N4O B13079521 (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol

(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13079521
M. Wt: 176.18 g/mol
InChI Key: WWOLJHAJIKXCKX-UHFFFAOYSA-N
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Description

(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and pyrazole moieties in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazine derivatives with pyrazole derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where pyrazine-2-carbaldehyde reacts with 1H-pyrazol-4-ylmethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyrazole or pyrazine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a pyrazin-2-yl pyrazole ketone, while substitution reactions could introduce various functional groups onto the pyrazole or pyrazine rings.

Scientific Research Applications

(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also features pyrazine and pyrazole rings but with an oxygen linker.

    2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Another heterocyclic compound with similar structural features.

Uniqueness

(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

pyrazin-2-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-8(6-3-11-12-4-6)7-5-9-1-2-10-7/h1-5,8,13H,(H,11,12)

InChI Key

WWOLJHAJIKXCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(C2=CNN=C2)O

Origin of Product

United States

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